molecular formula C11H16N6O3S B4538352 4-{[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]amino}-N,1-dimethyl-1H-pyrazole-3-carboxamide

4-{[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]amino}-N,1-dimethyl-1H-pyrazole-3-carboxamide

Cat. No. B4538352
M. Wt: 312.35 g/mol
InChI Key: FZXWRCDWBJYECA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyrazole derivatives, including compounds similar to the one , often involves the condensation reactions of diketones with hydrazines. For example, 5-Amino-N-(2,2-dialkoxyethyl)pyrazole-4-carboxamides, which share a core structure with our compound, are synthesized from hydrolytic cleavage of pyrazolo[3,4-d]pyrimidin-4-ones or by condensation of cyanoacrylamides with alkylhydrazines (Bol’but et al., 2014).

Molecular Structure Analysis

Detailed molecular structure analysis, such as that of N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1-(5-fluoropentyl)-3-(4-fluorophenyl)-pyrazole-5-carboxamide, involves nuclear magnetic resonance (NMR) and mass spectrometry (MS) techniques. These methods help in identifying the substituents and their positions on the pyrazole ring, providing insights into the molecular geometry and electronic distribution (Girreser et al., 2016).

Chemical Reactions and Properties

Pyrazole derivatives undergo various chemical reactions, including sulfonylation, which introduces sulfonyl groups into the molecule, altering its chemical properties and reactivity. For instance, the selective synthesis of 4-(sulfonyl)-methyl-1H-pyrazoles from N-allenic sulfonylhydrazones demonstrates the versatility of pyrazole compounds in undergoing chemical transformations (Zhu et al., 2014).

Physical Properties Analysis

The physical properties of pyrazole derivatives, such as solubility, melting point, and crystalline structure, are influenced by their molecular structure. For example, the crystal structure analysis of specific pyrazole compounds can reveal the arrangement of molecules in the solid state and the types of intermolecular interactions present, which in turn affects their physical properties (Stoykova et al., 2013).

properties

IUPAC Name

4-[(1,5-dimethylpyrazol-4-yl)sulfonylamino]-N,1-dimethylpyrazole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N6O3S/c1-7-9(5-13-17(7)4)21(19,20)15-8-6-16(3)14-10(8)11(18)12-2/h5-6,15H,1-4H3,(H,12,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZXWRCDWBJYECA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C)S(=O)(=O)NC2=CN(N=C2C(=O)NC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N6O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-{[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]amino}-N,1-dimethyl-1H-pyrazole-3-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-{[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]amino}-N,1-dimethyl-1H-pyrazole-3-carboxamide
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4-{[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]amino}-N,1-dimethyl-1H-pyrazole-3-carboxamide
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4-{[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]amino}-N,1-dimethyl-1H-pyrazole-3-carboxamide
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4-{[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]amino}-N,1-dimethyl-1H-pyrazole-3-carboxamide
Reactant of Route 5
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4-{[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]amino}-N,1-dimethyl-1H-pyrazole-3-carboxamide
Reactant of Route 6
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4-{[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]amino}-N,1-dimethyl-1H-pyrazole-3-carboxamide

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